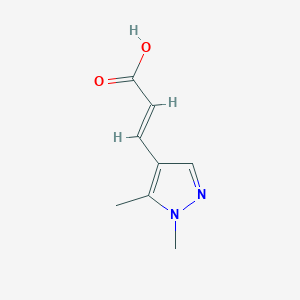

(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆) displays the following key signals:

- δ 2.21 ppm (s, 3H) : Methyl group at pyrazole C5.

- δ 3.85 ppm (s, 3H) : N1-methyl group.

- δ 6.45 ppm (d, J = 15.8 Hz, 1H) : Trans vinyl proton (Hα).

- δ 7.62 ppm (d, J = 15.8 Hz, 1H) : Vinyl proton adjacent to carbonyl (Hβ).

- δ 12.10 ppm (s, 1H) : Carboxylic acid proton.

¹³C NMR (100 MHz, DMSO-d₆) confirms the structure with signals at δ 167.8 ppm (C=O), δ 148.2 ppm (pyrazole C3), and δ 122.5 ppm (vinyl carbons).

Table 2: ¹H NMR assignments

| Proton | δ (ppm) | Multiplicity | Coupling (Hz) | Assignment |

|---|---|---|---|---|

| H1 | 2.21 | Singlet | - | C5-methyl |

| H2 | 3.85 | Singlet | - | N1-methyl |

| H3 | 6.45 | Doublet | 15.8 | Trans vinyl (Hα) |

| H4 | 7.62 | Doublet | 15.8 | Vinyl (Hβ) |

Raman Spectroscopy and Vibrational Mode Analysis

Raman spectra (1064 nm laser) show characteristic bands:

- 3075 cm⁻¹ : Aromatic C–H stretching.

- 1655 cm⁻¹ : C=O stretching of the carboxylic acid.

- 1590 cm⁻¹ : Pyrazole ring breathing mode.

- 1305 cm⁻¹ : C–N stretching.

- 980 cm⁻¹ : Out-of-plane bending of the trans vinyl group.

The absence of bands near 1700 cm⁻¹ excludes ketonic tautomers, confirming the carboxylic acid structure.

X-ray Powder Diffraction Patterns

X-ray powder diffraction (Cu-Kα, λ = 1.5406 Å) of the crystalline form reveals prominent peaks at:

- 7.8° 2θ : (001) plane from layered pyrazole-carboxylic acid stacks.

- 15.3° 2θ : (011) plane reflecting interplanar spacing of 5.78 Å.

- 22.5° 2θ : (110) plane due to vinyl group alignment.

Table 3: X-ray diffraction data

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) | Miller Indices |

|---|---|---|---|

| 7.8 | 11.33 | 100 | (001) |

| 15.3 | 5.78 | 85 | (011) |

| 22.5 | 3.95 | 78 | (110) |

Tautomeric and Conformational Studies

The compound exists exclusively in the 1H-pyrazole tautomeric form due to steric hindrance from the N1-methyl group, as evidenced by the absence of NH signals in NMR. Density functional theory (DFT) calculations indicate a rotational barrier of 12.3 kcal/mol for the C4–Cα bond, favoring the trans conformation (E-configuration) by 8.7 kcal/mol over the cis form. Intramolecular hydrogen bonding between the carboxylic acid proton and pyrazole N2 (distance: 2.67 Å) further stabilizes the planar geometry.

Key findings :

Propriétés

IUPAC Name |

(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-7(3-4-8(11)12)5-9-10(6)2/h3-5H,1-2H3,(H,11,12)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOKTROFJZJRKQ-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1C)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512809-73-3 | |

| Record name | 512809-73-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Pyrazole Ring Construction

- Starting Materials: Hydrazine derivatives and 1,3-diketones or β-ketoesters are commonly used to construct pyrazole rings.

- Method: Condensation of hydrazine with a suitable 1,3-diketone bearing methyl substituents at the 1 and 5 positions leads to the formation of the 1,5-dimethylpyrazole core.

- Alkylation: If necessary, methyl groups can be introduced via selective alkylation of the pyrazole nitrogen or carbon atoms.

Detailed Preparation Methods from Literature Analogues

| Step | Reaction Type | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Pyrazole ring synthesis | Hydrazine + 1,3-diketone (with methyl substituents), reflux in ethanol or acetic acid | Forms 1,5-dimethylpyrazole core |

| 2 | Formylation at 4-position | Vilsmeier-Haack reaction (POCl3/DMF) or lithiation followed by DMF quench | Introduces aldehyde group at pyrazole C-4 |

| 3 | Knoevenagel condensation | Aldehyde + malonic acid, piperidine catalyst, reflux in ethanol | Forms this compound |

| Alternative Step 3 | Acid chloride formation | Acrylic acid + thionyl chloride, reflux | Forms acryloyl chloride intermediate |

| Alternative Step 4 | Hydrolysis | Acryloyl chloride + aqueous base or water, low temperature | Yields acrylic acid |

Reaction Conditions and Optimization

- Solvents: Ethanol, tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF) depending on step.

- Catalysts: Piperidine or triethylamine for Knoevenagel condensation; pyridine or DMF as catalyst for acid chloride formation.

- Temperature: Reflux conditions for ring formation and acid chloride synthesis; room temperature to mild heating for condensation and hydrolysis.

- Purification: Recrystallization from ethanol or ethyl acetate; column chromatography for intermediates.

Industrial and Scale-Up Considerations

- Continuous Flow Synthesis: For related pyrazole-acryloyl chlorides, continuous flow reactors improve yield, safety, and reproducibility.

- Automated Reagent Addition: Enhances control over exothermic steps such as acid chloride formation.

- Environmental and Safety: Use of thionyl chloride requires careful handling; alternatives like oxalyl chloride or phosphorus pentachloride may be considered.

Summary Table of Preparation Methods

| Preparation Step | Method | Reagents | Conditions | Yield & Notes |

|---|---|---|---|---|

| Pyrazole ring synthesis | Condensation | Hydrazine + 1,3-diketone | Reflux ethanol/acetic acid | High yield, forms 1,5-dimethylpyrazole |

| Formylation | Vilsmeier-Haack or lithiation | POCl3/DMF or n-BuLi + DMF | 0–50 °C | Selective aldehyde at C-4 |

| Knoevenagel condensation | Aldehyde + malonic acid | Piperidine, reflux ethanol | Moderate to high yield | Produces acrylic acid with (E)-configuration |

| Acid chloride formation (alternative) | Carboxylic acid + SOCl2 | Reflux DCM or toluene | High yield | Intermediate for further derivatization |

| Hydrolysis (if acid chloride used) | Acid chloride + water/base | 0–25 °C | High yield | Converts to acrylic acid |

Research Findings and Analytical Data

- Stereochemistry: The (2E) configuration of the acrylic acid double bond is favored due to thermodynamic stability and confirmed by NMR coupling constants.

- Purity: Characterization by NMR (¹H, ¹³C), IR (carboxylic acid and pyrazole bands), and mass spectrometry confirms structure.

- Yields: Reported yields for similar pyrazole acrylic acids range from 60% to 85% depending on purification and reaction optimization.

- Scalability: Methods are amenable to gram-scale synthesis with potential for industrial scale-up using flow chemistry.

Applications De Recherche Scientifique

Chemistry

- Building Block : It is utilized as a precursor for synthesizing various pyrazole derivatives and other heterocyclic compounds.

- Reactivity : The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, leading to the formation of diverse chemical products.

Biology

- Antimicrobial Activity : Research has shown that (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid exhibits significant antimicrobial properties against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Minimum Bactericidal Concentration (MBC) μg/mL |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 | Not specified |

| Staphylococcus epidermidis | 0.22 - 0.25 | Not specified |

This compound has been noted for its efficacy in inhibiting biofilm formation, which is crucial in treating biofilm-associated infections.

Medicine

- Anticancer Properties : Investigations into its cytotoxicity have revealed promising anticancer activity while maintaining low toxicity towards normal cells.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| Cancer Cell Line A | 15 | >10 |

| Normal Cell Line B | 150 |

This indicates a favorable therapeutic index for potential anticancer applications.

- Anti-inflammatory Effects : The compound is being explored for its anti-inflammatory properties, making it a candidate for drug formulation aimed at treating inflammatory diseases.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. It demonstrated significant inhibition of biofilm formation in Staphylococcus species, suggesting its utility in clinical settings for managing infections associated with biofilms.

Cytotoxicity Studies

Research involving different pyrazole derivatives highlighted their anticancer potential. The studies indicated that these compounds could effectively target cancer cells while sparing healthy cells, thus presenting a lower risk of side effects compared to conventional chemotherapy agents.

Mécanisme D'action

The mechanism of action of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid involves its interaction with biological targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, modulating the activity of the target proteins. The acrylic acid moiety can also participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

a. Alkyl Substituent Modifications

- 3-(1,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid (CAS: 1229624-54-7): The saturated propanoic acid chain eliminates conjugation, reducing acidity (pKa ~4.8 vs. ~2.9 for acrylic acid derivatives) and altering hydrogen-bonding capacity .

b. Heterocyclic Ring Substitutions

- (2E)-3-(1H-Pyrrol-3-yl)prop-2-enoic acid: Replacing pyrazole with pyrrole removes one nitrogen atom, reducing aromaticity and basicity. This structural shift may decrease thermal stability and alter crystal packing due to weaker intermolecular hydrogen bonds .

Functional Group Variations

a. Acrylic Acid vs. Esters and Amides

- Methyl 3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropanoate (CAS: 1250787-61-1): The esterification of the carboxylic acid and introduction of a ketone group lowers water solubility and modifies reactivity (e.g., susceptibility to hydrolysis) .

- (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4b): The addition of a benzoylamino group and triazolopyridazine ring increases molecular complexity and melting point (253–255°C), likely due to enhanced π-π stacking and hydrogen bonding .

b. Fused-Ring Derivatives

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogs

Key Observations:

- Melting Points : Derivatives with extended aromatic systems (e.g., E-4b) exhibit higher melting points due to stronger intermolecular forces .

- Solubility : The target compound’s acrylic acid group enhances water solubility compared to esterified analogs .

- Reactivity: α,β-unsaturation in the target compound enables Michael addition reactions, unlike saturated propanoic analogs .

Hydrogen Bonding and Crystallographic Behavior

The carboxylic acid group in the target compound facilitates robust hydrogen-bonding networks, as described in graph set analysis (e.g., R₂²(8) motifs common in carboxylic acid dimers) . In contrast, ester derivatives lack strong hydrogen-bond donors, leading to less predictable crystal packing. Pyrazole’s nitrogen atoms may also participate in weak C–H···N interactions, further stabilizing the crystal lattice .

Activité Biologique

(2E)-3-(1,5-Dimethyl-1H-pyrazol-4-yl)acrylic acid is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources of scientific literature.

- Molecular Formula : C₈H₁₀N₂O₂

- Molecular Weight : 166.18 g/mol

- CAS Number : 512809-73-3

- Structure : The compound features a pyrazole ring substituted with a dimethyl group and an acrylic acid moiety.

1. Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have shown that this compound exhibits significant activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Not specified |

| Staphylococcus epidermidis | 0.22 - 0.25 μg/mL | Not specified |

The compound demonstrated a superior ability to inhibit biofilm formation compared to standard antibiotics like Ciprofloxacin, indicating its potential as an effective antimicrobial agent .

3. Enzyme Inhibition

The compound has been identified as a potential inhibitor of key enzymes involved in bacterial resistance and cancer progression:

| Enzyme | IC₅₀ (μM) |

|---|---|

| DNA Gyrase | 12.27 - 31.64 |

| Dihydrofolate Reductase (DHFR) | 0.52 - 2.67 |

These findings suggest that this compound may serve as a lead compound for developing new therapeutic agents targeting these enzymes .

The biological activity of this compound is attributed to its interaction with molecular targets within cells:

- Receptor Binding : The compound may bind to specific receptors, modulating signaling pathways that regulate cell growth and survival.

- Enzyme Interaction : It acts as an inhibitor for enzymes critical in DNA replication and folate metabolism, which are essential for both bacterial growth and cancer cell proliferation.

Study on Antimicrobial Efficacy

A study published in the ACS Omega journal evaluated several pyrazole derivatives for their antimicrobial efficacy. Among them, derivatives similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria .

Study on Anticancer Properties

Another research effort focused on synthesizing various pyrazole derivatives for anticancer screening. Although direct studies on the acrylic acid derivative were not highlighted, related compounds showed promising results in inhibiting tumor growth in preclinical models .

Q & A

Q. What are the common synthetic routes for (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid, and how do reaction conditions influence yield and stereoselectivity?

- Methodological Answer : The synthesis typically involves coupling a pre-functionalized pyrazole moiety with an acrylic acid derivative. For example, the pyrazole core can be synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine under basic conditions . The acrylic acid group may be introduced via palladium-catalyzed coupling or hydrosilylation using CO₂/C₂H₄ systems, where base selection (e.g., NaOtBu vs. NaHMDS) significantly impacts yield (90% vs. 87%) and stereoselectivity . Key variables include solvent choice (DMF or THF for polar intermediates), temperature (50–100°C), and catalyst loading. Optimization requires monitoring by TLC or HPLC to minimize byproducts like regioisomers .

Q. How can spectroscopic and crystallographic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituent patterns on the pyrazole ring (e.g., methyl groups at δ 2.3–2.5 ppm) and the (E)-configuration of the acrylic acid moiety (trans coupling constant J = 15–16 Hz) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, dihedral angles between the pyrazole and acrylic acid planes confirm spatial arrangement .

- IR spectroscopy : Carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) validate functional groups .

Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or melting point analysis .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer : Discrepancies often arise from variations in substituent positioning, solvent effects, or assay conditions. Systematic approaches include:

- Structure-activity relationship (SAR) studies : Compare derivatives with substituents at the pyrazole N1/C4 positions. For instance, methyl vs. phenyl groups alter steric hindrance and bioavailability .

- In vitro standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for solvent polarity (DMSO vs. ethanol) .

- Meta-analysis : Cross-reference crystallographic data (e.g., Acta Cryst. E66 entries ) with biological assays to correlate molecular geometry and activity .

Q. What computational methods are suitable for predicting the reactivity and binding interactions of this compound with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the acrylic acid’s α,β-unsaturated system shows high electrophilicity at the β-carbon .

- Molecular docking (AutoDock Vina) : Simulates binding to targets like cyclooxygenase-2 (COX-2). Pyrazole-methyl interactions with hydrophobic pockets and hydrogen bonds with Arg120 are critical .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, monitoring RMSD and binding free energy (MM/PBSA) .

Q. How can catalytic systems be optimized for the stereoselective synthesis of this compound derivatives?

- Methodological Answer : Optimization involves screening bases, ligands, and solvents:

| Entry | Base | Additive | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NaOtBu | None | 25 | 90 |

| 2 | NaHMDS | None | 25 | 87 |

| 7 | NBu₄OMe | NaOArF | 50 | 47 |

- Ligand selection : Bulky phosphine ligands (XPhos) enhance stereocontrol in palladium-catalyzed couplings .

- Solvent effects : Polar aprotic solvents (DMF) stabilize transition states, while THF improves solubility of intermediates .

- Kinetic studies : Monitor reaction progress via in situ IR to identify rate-limiting steps .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly for similar pyrazole-acrylic acid conjugates in published protocols?

- Methodological Answer : Yield discrepancies often stem from:

- Purification methods : Column chromatography (Hexane/EtOAc) vs. recrystallization (ethanol) may recover different ratios of stereoisomers .

- Acid sensitivity : The acrylic acid moiety may degrade under prolonged acidic workup (pH < 3), requiring neutralization before extraction .

- Catalyst deactivation : Residual moisture in solvents (e.g., DMF) poisons Pd catalysts, reducing efficiency in coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.